methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the reaction of 1,4-diketones with Lawesson's reagent.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenylboronic acid and a suitable catalyst.
Methoxybenzamide Moiety: The methoxybenzamide group can be introduced through a coupling reaction between 3-methoxybenzoic acid and an amine derivative under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and precise control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Methyl 3-(3-methoxybenzamido)-4-(4-methylpiperazin-1-yl)benzoate: This compound shares a similar structure but has a different substituent on the thiophene ring.
Methyl 3-(3-methoxybenzamido)benzoate: This compound lacks the phenyl group present in the target compound.
Uniqueness: Methyl 3-(3-methoxybenzamido)-5-phenylthiophene-2-carboxylate is unique due to its combination of the thiophene ring, phenyl group, and methoxybenzamide moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-15-10-6-9-14(11-15)19(22)21-16-12-17(13-7-4-3-5-8-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSILNPMNVJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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